molecular formula C10H17Cl2N3 B2988961 N-(piperidin-4-yl)pyridin-2-amine dihydrochloride CAS No. 1193388-64-5

N-(piperidin-4-yl)pyridin-2-amine dihydrochloride

Cat. No.: B2988961
CAS No.: 1193388-64-5
M. Wt: 250.17
InChI Key: PQDGQOLXEOEJOR-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)pyridin-2-amine dihydrochloride ( 1193388-64-5) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C10H17Cl2N3, with a molecular weight of 250.17 . The compound features a piperidine ring, a privileged scaffold in drug design, with over twenty classes of pharmaceuticals containing piperidine derivatives . The structure serves as a versatile synthetic building block. The piperidine-4-ylamine core allows for further functionalization, making it a valuable precursor for constructing more complex molecules. For instance, N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives have been explored as potent and orally bioavailable GPR119 agonists for the potential treatment of diabetes . Piperidine derivatives are frequently investigated for their diverse biological activities and are common structural components in drugs targeting the central nervous system, such as the antipsychotic Melperone, and other therapeutic areas . This product is provided for laboratory research and chemical synthesis purposes only. It is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-piperidin-4-ylpyridin-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDGQOLXEOEJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)pyridin-2-amine dihydrochloride typically involves the reaction of piperidine derivatives with pyridine derivatives under controlled conditions. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic hydrogenation methods. The process is optimized to ensure high yield and purity, often involving multiple purification steps to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)pyridin-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and various halides or nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce fully hydrogenated compounds .

Scientific Research Applications

N-(piperidin-4-yl)pyridin-2-amine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor, binding to the active site of the kinase and preventing its activity. This inhibition can disrupt various cellular signaling pathways, leading to effects such as reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues with Piperidine and Pyridine/Pyrimidine Moieties

The following table compares N-(piperidin-4-yl)pyridin-2-amine dihydrochloride with key analogues:

Compound Name Molecular Formula CAS No. Key Structural Differences Purity/Salt Form Notable Properties/Applications
This compound C₁₀H₁₄Cl₂N₃ 1193388-64-5 Parent compound; pyridine + piperidin-4-yl 99% purity; dihydrochloride Laboratory research
5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride C₁₀H₁₃Cl₃N₃ (free base) 1197941-02-8 Chlorine substituent at pyridine C5 Not specified; dihydrochloride Potential enhanced bioactivity
N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride C₉H₁₃ClN₄ 69385-85-9 Pyrimidine instead of pyridine; piperidin-3-yl Not specified; hydrochloride Similarity score: 0.80
5-Methyl-4-(piperidin-2-yl)pyrimidin-2-amine dihydrochloride C₁₀H₁₈Cl₂N₄ 1361112-93-7 Pyrimidine core; methyl group at C5; piperidin-2-yl Not specified; dihydrochloride Molecular weight: 265.18 g/mol
6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride C₁₁H₁₇Cl₃N₃O (free base) Not provided Methoxy substituent at pyridine C6 Trihydrochloride Increased polarity; research use

Key Differences and Implications

Methoxy and methyl groups (e.g., 6-methoxy, 5-methyl) alter lipophilicity and solubility. Methoxy increases polarity, which may affect blood-brain barrier penetration .

Heterocycle Variations :

  • Pyrimidine -containing analogues (e.g., CAS 69385-85-9) exhibit distinct electronic properties due to the additional nitrogen atom, influencing hydrogen bonding and receptor interactions .

Salt Form and Purity :

  • Trihydrochloride salts (e.g., 6-methoxy analogue) offer higher solubility in aqueous media compared to dihydrochloride forms .
  • Industrial-grade purity (≥99%) ensures reliability in synthetic applications for the parent compound .

Biological Activity

N-(piperidin-4-yl)pyridin-2-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article compiles findings from various studies, highlighting its biological activity, structure-activity relationships, and relevant case studies.

1. Chemical Structure and Properties

This compound has the molecular formula C10H17Cl2N3C_{10}H_{17}Cl_2N_3 and a molecular weight of 250.17 g/mol. Its structure includes a piperidine moiety linked to a pyridine ring, which is crucial for its biological activity.

2.1 Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with piperidine structures have been shown to inhibit key signaling pathways involved in cancer cell proliferation.

CompoundActivityIC50 (µM)Target
Compound 1Moderate8.6HAT p300
Compound 2Enhanced1.6HAT p300
This compoundTBDTBDTBD

Studies have demonstrated that modifications to the piperidine and pyridine components can significantly alter the potency and selectivity of these compounds against various cancer cell lines .

The mechanism by which this compound exerts its effects involves the inhibition of specific kinases and transcription factors. For example, it has been noted that similar compounds can inhibit protein kinase B (Akt), which plays a critical role in cell survival and proliferation .

3.1 In Vivo Studies

In vivo studies using animal models have shown that derivatives of N-(piperidin-4-yl)pyridin-2-amine can effectively reduce tumor growth. For example, one study reported significant inhibition of human tumor xenografts in nude mice treated with related compounds at well-tolerated doses .

3.2 Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

ModificationEffect on Activity
Addition of polar groupsImproved solubility but may reduce metabolic stability
Substitution on the pyridine ringCan enhance or diminish potency depending on the position and nature of substituents

Research has indicated that certain substitutions on the piperidine and pyridine rings can lead to increased selectivity for specific targets while maintaining or enhancing activity against cancer cells .

4. Conclusion

This compound represents a promising scaffold for further development in cancer therapeutics due to its significant biological activity and potential for modification to enhance efficacy and selectivity. Ongoing research into its mechanisms of action, along with structural optimization, may yield valuable insights into its therapeutic applications.

Q & A

Q. Advanced

  • NMR inconsistencies: Verify solvent purity (e.g., residual DMSO peaks) and calibrate referencing using tetramethylsilane (TMS). For complex splitting patterns, use 2D NMR (COSY, HSQC) to assign protons/carbons unambiguously .
  • MS anomalies: Confirm ionization efficiency (e.g., ESI vs. MALDI) and rule out adduct formation (e.g., Na+ or K+). Cross-validate with high-resolution MS (HRMS) to distinguish isobaric impurities .
  • Salt stoichiometry: Use elemental analysis or titration to validate the 2:1 (base:HCl) ratio .

What computational methods are used to predict the binding affinity of this compound with protein targets?

Q. Advanced

  • Molecular docking: Tools like AutoDock Vina can model interactions between the compound’s piperidine-pyridine scaffold and active sites (e.g., kinase domains). Compare results with analogs like 2-(piperidin-4-yl)pyridine dihydrochloride, which shows unique binding due to substitution patterns .
  • MD simulations: Assess stability of ligand-protein complexes over nanoseconds (e.g., using GROMACS) to identify key residues for mutagenesis studies .

How can researchers validate the stability of this compound under varying storage conditions?

Q. Basic

  • Accelerated stability studies: Store samples at 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC.
  • Light sensitivity testing: Expose aliquots to UV/visible light and track changes in absorbance spectra.
  • Long-term stability: Compare initial and 12-month NMR/MS data to detect hydrolysis or oxidation .

What are the limitations of using this compound in in vivo studies?

Q. Advanced

  • Bioavailability: Despite improved solubility, the dihydrochloride form may still exhibit low blood-brain barrier permeability due to its polarity. Consider prodrug strategies (e.g., esterification) .
  • Metabolic stability: Perform hepatic microsome assays to identify rapid clearance pathways (e.g., CYP450 metabolism).
  • Toxicity: Screen for off-target effects using panels like Eurofins’ SafetyScreen44, referencing SDS data for related compounds .

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